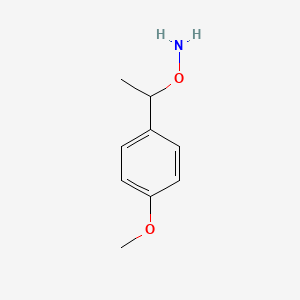

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

Description

BenchChem offers high-quality O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |

InChI Key |

VXQNMQZALRGTNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)ON |

Origin of Product |

United States |

Foundational & Exploratory

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine CAS number 889128-35-2

This technical guide details the properties, synthesis, and applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine , a specialized alkoxyamine reagent used in organic synthesis and medicinal chemistry.[1][2][3][4]

Editorial Note on Nomenclature & CAS: The CAS number 889128-35-2 is frequently associated in commercial databases with the N -substituted isomer (N-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] However, the chemical name provided for this guide is the O -substituted isomer (O-[1-(4-Methoxyphenyl)ethyl]hydroxylamine).[1][2][3] As these are distinct chemical entities with different synthetic routes and reactivities, this guide focuses on the O-isomer as requested, while explicitly distinguishing it from the N-isomer to prevent experimental error.

Advanced Reagent for Oxime Ligation and Chiral Resolution[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is an O-alkylated hydroxylamine derivative.[1][2][3] Structurally, it consists of a hydroxylamine moiety (

| Property | Data / Description |

| Chemical Name | O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine |

| Common Abbreviation | PMPE-ONH2 |

| Molecular Formula | C |

| Molecular Weight | 167.21 g/mol |

| Chirality | Contains one stereocenter at the benzylic position.[1][2][3] Available as (R), (S), or racemate.[1][2][4] |

| Physical State | Typically a colorless oil or low-melting solid (free base); white crystalline solid (HCl salt).[1][2][3] |

| Solubility | Free Base: Soluble in DCM, EtOAc, MeOH, THF.HCl Salt: Soluble in Water, MeOH, DMSO.[1][2][4] |

| pKa (Conjugate Acid) | ~4.0–4.5 (Typical for O-alkyl hydroxylamines).[1][2][3] |

| Stability | Stored at -20°C under inert atmosphere.[1][2][3] Hygroscopic as a salt.[2][4] |

Structural Distinction (Critical)[1][3][4]

-

O-Isomer (Target):

. Used for oxime ether formation.[2][4] -

N-Isomer (CAS 889128-35-2 often refers to this):

.[1][2][3] Used as a nitrone precursor or reducing agent.[2][4]

Synthesis & Manufacturing

The most robust route to O-substituted hydroxylamines is the Mitsunobu Protocol , which avoids the formation of the N-isomer and allows for stereochemical inversion if starting from a chiral alcohol.[3]

Synthetic Route: Mitsunobu Alkylation

This protocol utilizes N-hydroxyphthalimide (NHP) as a masked hydroxylamine nucleophile.[1][2][3]

Step 1: Phthalimide Protection

Reagents: 1-(4-Methoxyphenyl)ethanol, Triphenylphosphine (

Step 2: Hydrazinolysis (Deprotection)

Reagents: Hydrazine hydrate (

Detailed Experimental Protocol

Note: All steps should be performed under a nitrogen atmosphere.

Step 1: Preparation of N-Alkoxyphthalimide Intermediate

-

Charge: In a dry round-bottom flask, dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF (0.2 M).

-

Add Phosphine: Add

(1.2 eq) and stir until dissolved. -

Cool: Cool the mixture to 0°C.

-

Add Azodicarboxylate: Dropwise add DIAD (1.2 eq) over 30 minutes. The solution will turn yellow.[2][4]

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Intermediate

is typically 0.4–0.6 in 3:7 EtOAc:Hex).[1][4] -

Workup: Concentrate in vacuo. Triturate the residue with cold methanol or ether to precipitate the triphenylphosphine oxide (TPPO) byproduct (partial removal).[1] Purify the filtrate via silica gel chromatography.

Step 2: Cleavage to O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

-

Dissolve: Dissolve the purified phthalimide intermediate in Ethanol (0.1 M).

-

Cleave: Add Hydrazine hydrate (3.0 eq). A white precipitate (phthalhydrazide) will form within 30 minutes.[1][4]

-

Stir: Stir at room temperature for 2 hours.

-

Extraction: Concentrate the filtrate. Redissolve in DCM and wash with saturated

.[4] -

Salt Formation (Optional but Recommended): To the DCM layer, add 1.0 eq of HCl in Dioxane.[1][4] Evaporate to obtain the stable hydrochloride salt.[2][4]

Visualization: Synthesis Pathway

The following diagram illustrates the Mitsunobu inversion and subsequent deprotection.

Caption: Figure 1. Two-step synthesis via Mitsunobu protocol ensuring O-selectivity and stereochemical control.

Applications in Drug Development[4][10]

Chemoselective Ligation (Oxime Ligation)

The primary application of this reagent is the formation of oxime ethers from aldehydes or ketones.[1] Unlike imines, oxime ethers are hydrolytically stable under physiological conditions.[1][2][4]

-

Use Case: Conjugating the 1-(4-methoxyphenyl)ethyl motif to a drug scaffold containing a ketone.

-

Advantage: The reaction occurs at acidic pH (4.5–5.[1][4]5) where other amines are protonated and unreactive, allowing for site-specific labeling.[1][2][3][4]

Chiral Resolution & Auxiliaries

If the enantiomerically pure form of the reagent is used (e.g., derived from (S)-alcohol), it reacts with racemic ketones to form diastereomeric oxime ethers.[1][2][4]

-

Separation: These diastereomers can be separated by HPLC or crystallization.[2][4]

-

Recovery: The oxime can be cleaved (using TiCl

or acidic exchange) to recover the resolved ketone.[1]

Acid-Labile Protecting Group

The 1-(4-methoxyphenyl)ethyl group is an "activated" benzyl ether.[1][2][3]

-

Cleavage: It can be removed using Trifluoroacetic acid (TFA) or mild oxidants (DDQ/CAN), regenerating the N-hydroxy function or the carbonyl (depending on conditions).[1][3] This is useful in synthesizing hydroxamic acids (HDAC inhibitors) where the N-O bond must be preserved during intermediate steps.[1]

Quality Control & Analytics

To validate the identity and purity of the synthesized reagent, the following analytical parameters must be met.

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | δ 1.45 (d, 3H): Methyl group doublet.δ 3.73 (s, 3H): Methoxy singlet.δ 5.10 (q, 1H): Benzylic proton.δ 6.90/7.30 (d, 4H): Para-substituted aromatic system.δ 10.5 (br s): |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: Water/Acetonitrile (+0.1% TFA).Detection: UV at 254 nm (Strong absorption due to anisole ring).[1][4] |

| Mass Spectrometry | ESI+: [M+H] |

Safety & Handling (E-E-A-T)

-

Hazard Classification: O-alkyl hydroxylamines are generally Skin Irritants and can be Sensitizers .[1][2][3] The free base is volatile and should be handled in a fume hood.[2][4]

-

Thermal Stability: Do not heat the free base above 100°C without solvent; alkoxyamines can undergo rearrangement or decomposition.[2][4]

-

Incompatibility: Strong oxidizing agents (converts amine to oxime/nitroso).[1][4]

-

Storage: Store the hydrochloride salt at +4°C or -20°C. It is hygroscopic; keep desiccated.

References

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006).[1][2][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635–1638.[1][2][4]

-

Grochowski, E., & Jurczak, J. (1976).[1][2][4] A new synthesis of O-alkylhydroxylamines. Synthesis, 1976(10), 682-684.[1][2][3][4]

-

Foot, O. F., & Knight, D. W. (2000).[1][2][4] Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (18), 1755-1756.[1][2][3][4]

-

Rzepa, H. S. (2012).[1][2][4][5] Oxime formation from hydroxylamine and ketone: a (computational) reality check. Henry Rzepa's Blog.

-

PubChem. (2025).[1][4][6][7] Compound Summary: O-substituted hydroxylamines.[1][2][3] National Library of Medicine.[2][4]

Sources

- 1. (3beta)-3-((O-alpha-L-Arabinopyranosyl-(1->2)-O-alpha-L-arabinopyranosyl-(1->6)-beta-D-glucopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 54582302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,3aR,7R,8R,9S,10aR,12aS,12bR)-9-(Dimethylamino)-1,2,3,3a,4,7,8,9,10,11,12,12b-dodecahydro-3-(7-isoquinolinyl)-3a-methyl-10a,12a-epoxybenzo(4,5)cyclohept(1,2-e)indene-7,8-diol | C30H36N2O3 | CID 11561907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-[2-(4-ethoxyphenyl)ethyl]hydroxylamine | CAS#:1521441-27-9 | Chemsrc [chemsrc.com]

- 4. CN101687786B - Hydroxylamine Compounds and Their Uses - Google Patents [patents.google.com]

- 5. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Aripiprazole USP RC H | C27H35Cl2N3O3 | CID 125283947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure, Properties, and Applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in Advanced Bioconjugation and Synthesis

Executive Summary

In the landscape of modern bioconjugation and solid-phase synthesis, the demand for highly specific, reversible linkages has driven the development of advanced bifunctional reagents. O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine represents a premier molecule in this class. By merging the exceptional nucleophilicity of a hydroxylamine core with the highly tunable acid-lability of a 1-(4-methoxyphenyl)ethyl ether, this compound serves as an elite "safety-catch" linker and reversible protecting group. It is engineered specifically for dynamic combinatorial chemistry, complex peptide synthesis, and cleavable antibody-drug conjugates (ADCs), where controlled, mild deprotection conditions are paramount.

Mechanistic Profiling: The Synergy of Structure and Reactivity

As application scientists, we do not merely utilize reagents; we exploit their fundamental electronic properties. The utility of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is dictated by two distinct structural domains:

The Hydroxylamine Core: Alpha-Effect Driven Nucleophilicity

The nitrogen atom in this molecule exhibits the

The O-Alkyl Moiety: Hyperconjugation and Resonance

The defining feature of this molecule is its highly engineered O-alkyl group. Standard oxime ethers (such as O-benzyl hydroxylamines) are extremely stable and resist cleavage. The introduction of a para-methoxy group provides resonance stabilization (+M effect) to the benzylic position[1].

However, it is the addition of the

Quantitative Data: Properties and Cleavage Kinetics

To facilitate experimental design, the physicochemical properties and comparative cleavage kinetics are summarized below.

Table 1: Core Physicochemical Properties

| Property | Specification | Mechanistic Implication |

| Chemical Formula | C9H13NO2 | N/A |

| Molecular Weight | 167.21 g/mol | Low steric hindrance during conjugation |

| Primary Functional Group | O-alkyl hydroxylamine | Enables orthogonal oxime ligation |

| Cleavage Mechanism | Acid-catalyzed heterolysis (S_N1) | Generates a stabilized benzylic carbocation |

| Optimal Cleavage Reagent | Trifluoroacetic acid (TFA) | Acts as a strong proton donor (pKa ~0.23)[3] |

Table 2: Comparative Cleavage Kinetics of O-Alkyl Protecting Groups

The structural evolution from Benzyl to 1-(4-Methoxyphenyl)ethyl demonstrates the profound impact of electronic stabilization on linker lability.

| O-Alkyl Protecting Group | Structure | Acid Required for Cleavage | Relative Cleavage Time |

| Benzyl | -CH2-C6H5 | Anhydrous HF or strong Lewis acids | > 24 hours (Highly Stable) |

| 4-Methoxybenzyl (PMB) | -CH2-C6H4-OMe | 95% TFA | 1 - 2 hours (Labile)[2] |

| 1-(4-Methoxyphenyl)ethyl | -CH(CH3)-C6H4-OMe | 1% - 5% TFA | < 15 minutes (Highly Labile)[1] |

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that causality is understood and in-process quality control is maintained.

Protocol A: Aniline-Catalyzed Oxime Ligation (Conjugation)

Causality & Rationale: Oxime formation is thermodynamically favorable but kinetically slow at neutral pH. By utilizing aniline as a nucleophilic catalyst at pH 4.5, an intermediate Schiff base (imine) is rapidly formed. This protonated imine is highly electrophilic and rapidly undergoes transimination with the hydroxylamine. The pH of 4.5 is the exact thermodynamic sweet spot: acidic enough to protonate the carbonyl oxygen, but basic enough to keep the hydroxylamine nitrogen deprotonated and active.

-

Preparation: Dissolve the target carbonyl compound (aldehyde/ketone) in a 100 mM sodium acetate buffer (pH 4.5).

-

Catalysis: Add aniline to a final concentration of 10-50 mM.

-

Conjugation: Add 1.5 equivalents of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

-

Validation: Monitor the reaction via LC-MS. The system is self-validating: successful conjugation is confirmed by the complete disappearance of the starting carbonyl mass and the appearance of the oxime conjugate mass [M + 149 Da].

-

Purification: Isolate the conjugate via preparative HPLC or size-exclusion chromatography.

Protocol B: Scavenger-Assisted Acidic Cleavage (Deprotection)

Causality & Rationale: Cleavage with TFA generates a highly stable 1-(4-methoxyphenyl)ethyl carbocation[3]. If left unquenched, this potent electrophile will indiscriminately re-alkylate the liberated oxime or nucleophilic side chains (e.g., Methionine, Tryptophan). Triisopropylsilane (TIPS) is introduced as a mandatory hydride donor to irreversibly reduce the carbocation to the inert byproduct 1-ethyl-4-methoxybenzene.

-

Preparation: Suspend the oxime conjugate (or solid-phase resin) in a cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H2O. (Note: For highly sensitive targets, 1-5% TFA in Dichloromethane can be utilized due to the extreme lability of the linker).

-

Cleavage: Agitate at room temperature for 15–30 minutes.

-

Validation: The cleavage is visually self-validating in SPPS; the generation of the stabilized carbocation often produces a transient bright orange/red color in the TFA solution, which fades as the TIPS quenches the cation.

-

Isolation: Evaporate the bulk TFA under a stream of nitrogen. Precipitate the deprotected product using cold diethyl ether. Centrifuge and wash the pellet twice with ether to remove the quenched hydrocarbon byproduct.

Mechanistic Visualizations

Mechanistic pathway of oxime ligation and subsequent TFA-mediated acidic cleavage.

Step-by-step experimental workflow for reversible oxime bioconjugation.

References

- Smolecule. "Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2". Smolecule.com.

- MDPI. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis". MDPI.com.

- ACS Publications. "Handles for Fmoc Solid-Phase Synthesis of Protected Peptides". ACS.org.

- Lookchem. "Trifluoroacetic acid". Lookchem.com.

Sources

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine molecular weight and formula

An in-depth technical analysis and methodological guide on the properties, synthesis, and applications of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in advanced organic synthesis and bioconjugation.

Executive Overview

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is a highly specialized, sterically and electronically tuned O-alkyl hydroxylamine. With the chemical formula C9H13NO2 and a molecular weight of 167.21 g/mol [1], this compound serves as a critical building block in modern drug development, specifically in the design of acid-cleavable linkers for Antibody-Drug Conjugates (ADCs) and as an orthogonal protecting group in complex peptide synthesis.

Unlike standard benzyl or p-methoxybenzyl (PMB) derivatives, the inclusion of an alpha-methyl group on the benzylic carbon fundamentally alters the molecule's reactivity profile. This guide deconstructs the structural causality of the molecule, provides field-validated synthesis protocols, and outlines its integration into dynamic combinatorial chemistry.

Structural Causality & Electronic Tuning

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over simpler analogs. The utility of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine lies in the precise thermodynamic stability of the carbocation generated during its cleavage.

-

The +M Resonance Effect: The para-methoxy group donates electron density into the aromatic ring via resonance (+M effect), significantly stabilizing any developing positive charge at the benzylic position.

-

Hyperconjugation & Inductive Effects: The addition of the alpha-methyl group (forming a 1-phenylethyl derivative) transitions the potential cleavage intermediate from a primary benzylic carbocation (as seen in PMB groups) to a secondary benzylic carbocation .

-

The "Goldilocks" Lability: This dual stabilization means the O-C bond can be cleaved under exceptionally mild acidic conditions (e.g., 1–5% Trifluoroacetic acid (TFA) or endosomal pH 4.5–5.5) [2]. It is labile enough to release a drug payload inside a cancer cell's endosome, yet stable enough to survive systemic circulation at pH 7.4.

Quantitative Data: Physicochemical & Kinetic Profiling

Table 1: Physicochemical Specifications

| Parameter | Value | Causality / Impact |

|---|---|---|

| Chemical Formula | C9H13NO2 | Defines stoichiometry for ligation reactions. |

| Molecular Weight | 167.21 g/mol | Low molecular weight ensures minimal steric hindrance during conjugation. |

| Exact Mass | 167.0946 Da | Critical for LC-MS/MS verification of intermediate formation. |

| Hydrogen Bond Donors | 1 (-NH2) | Primary amine drives rapid nucleophilic attack on aldehydes/ketones. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Influences aqueous solubility and solvent partitioning. |

Table 2: Comparative Acid Lability of O-Alkyl Linkers

| O-Alkyl Protecting Group | Cleavage Condition | Relative Carbocation Stability | Application Suitability |

|---|---|---|---|

| Benzyl (Bn) | Strong Acid (HF, TFMSA) | Low (Primary) | Harsh peptide cleavage; stable linker |

| p-Methoxybenzyl (PMB) | 20-50% TFA | Medium (Primary + Resonance) | Standard solid-phase synthesis |

| 1-(4-Methoxyphenyl)ethyl | 1-5% TFA or pH < 5.0 | High (Secondary + Resonance) | Acid-sensitive payloads, ADCs |

| Trityl (Trt) | < 1% TFA | Very High (Tertiary) | Extremely labile masking |

Validated Synthesis Workflow

The synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine requires strict regiocontrol to prevent N-alkylation. A self-validating system utilizing the Mitsunobu reaction followed by orthogonal hydrazinolysis is the industry standard [3].

Workflow for the regioselective synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

Protocol 1: Regioselective Synthesis via Mitsunobu Coupling

Objective: Synthesize the target compound while strictly avoiding N,O-dialkylation.

-

Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 1-(4-methoxyphenyl)ethanol and 1.1 eq of N-hydroxyphthalimide (NHPI) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Causality: NHPI masks the nitrogen, ensuring the nucleophilic attack occurs exclusively at the oxygen atom. Anhydrous conditions prevent the premature hydrolysis of the Mitsunobu betaine intermediate.

-

-

Phosphine Activation: Add 1.2 eq of Triphenylphosphine (PPh3). Cool the reaction vessel to 0 °C using an ice bath.

-

Mitsunobu Coupling: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 30 minutes.

-

Causality: Slow addition at 0 °C controls the exothermic formation of the phosphonium intermediate and minimizes the formation of elimination byproducts (e.g., styrene derivatives). Stir at room temperature for 12 hours.

-

-

Intermediate Isolation: Concentrate the mixture under reduced pressure. Purify the phthalimide-protected intermediate via flash column chromatography (Hexanes/EtOAc). Validation: TLC should show a distinct UV-active spot with an Rf ~0.4 (in 3:1 Hexanes/EtOAc).

-

Orthogonal Hydrazinolysis: Dissolve the purified intermediate in absolute ethanol (0.1 M). Add 2.0 eq of hydrazine monohydrate. Stir at room temperature for 2 hours.

-

Causality: Hydrazine selectively attacks the imide carbonyls of the phthalimide group, forming a stable, insoluble phthalhydrazide byproduct. This completely spares the highly acid-sensitive O-C benzylic bond.

-

-

Workup & Validation: Filter off the white phthalhydrazide precipitate. Concentrate the filtrate and purify via basic alumina chromatography.

-

Critical Note: Silica gel chromatography is strictly avoided here, as the inherent acidity of standard silica can prematurely cleave the 1-(4-methoxyphenyl)ethyl group.

-

Applications in Bioconjugation & Cleavable Linkers

In targeted drug delivery, O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is utilized to generate acid-cleavable oxime linkers . By reacting the free -NH2 group of this molecule with an aldehyde-functionalized cytotoxic payload, an oxime bond is formed.

While oximes are generally highly stable, the presence of the 1-(4-methoxyphenyl)ethyl moiety on the oxygen renders the entire linkage susceptible to pH-triggered degradation.

Mechanism of pH-triggered payload release via endosomal oxime cleavage.

Protocol 2: Oxime Ligation and Endosomal Cleavage Simulation

Objective: Conjugate the hydroxylamine to a model aldehyde and validate its pH-dependent release.

-

Ligation: Dissolve 1.0 eq of the target aldehyde-payload and 1.2 eq of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine in a 1:1 mixture of DMSO and 100 mM Sodium Acetate buffer (pH 4.5).

-

Causality: Aniline (10-100 mM) can be added as a nucleophilic catalyst to accelerate oxime formation by forming a highly reactive Schiff base intermediate.

-

-

Incubation: Stir at 25 °C for 2-4 hours. Lyophilize and purify the conjugate via preparative HPLC.

-

Cleavage Simulation: To validate release kinetics, incubate the purified conjugate in a simulated endosomal buffer (100 mM Citrate, pH 5.0) at 37 °C.

-

Monitoring: Monitor the release of the free payload via LC-MS over 48 hours. The secondary benzylic carbocation generated during cleavage will typically be trapped by water to form 1-(4-methoxyphenyl)ethanol, effectively preventing linker re-attachment and driving the release reaction to completion.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9577332, Oxime V" (Used for exact mass and C9H13NO2 formula verification). PubChem, [Link]

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis.

- World Intellectual Property Organization. "Sulfonamide derivative and use thereof (WO2012137982A2).

The Divergent Chemistries of N- vs. O-Substituted Hydroxylamines

This is a comprehensive technical guide on the structural, electronic, and functional differences between N-substituted and O-substituted hydroxylamines.

An In-Depth Technical Guide for Drug Discovery & Organic Synthesis

Executive Summary: The Orthogonal Nature of the N-O Bond

Hydroxylamine (

-

N-Substituted Hydroxylamines (

): These are reactive redox-active species . They retain the labile O-H bond, making them susceptible to oxidation (to nitrones or nitroso compounds) and capable of metal chelation. They are often metabolic intermediates with potential toxicity (mutagenicity). -

O-Substituted Hydroxylamines (

, Alkoxyamines): These are stable ether-like scaffolds . They lack the oxidizable O-H bond, rendering them chemically robust. They are primarily used as stable pharmacophores (bioisosteres) or specialized nucleophiles for oxime ligation.

This guide dissects these differences to inform rational decision-making in synthetic planning and lead optimization.

Structural & Electronic Properties[1]

The fundamental difference lies in the availability of the lone pairs and the acidity/basicity of the nitrogen center.

Electronic Configuration and Basicity

Contrary to aliphatic amines, where alkylation increases basicity (due to inductive electron donation), alkylation of hydroxylamines often decreases or maintains the already low basicity.

| Property | Hydroxylamine ( | N-Substituted ( | O-Substituted ( |

| Hybridization | |||

| pKa (Conjugate Acid) | ~ 6.0 | ~ 5.96 (e.g., N-Me) | ~ 4.60 (e.g., O-Me) |

| Basicity Trend | Moderate | Similar to parent | Lowest Basicity |

| Nucleophilicity | High ( | High (at N) | High (at N) |

| Redox Potential | Reducing Agent | Reducing Agent | Non-Reducing (Stable) |

| H-Bond Donor | 2 sites ( | 2 sites ( | 1 site ( |

Key Insight: O-alkylation significantly lowers the pKa of the ammonium species compared to N-alkylation. The electron-withdrawing inductive effect of the alkoxy group (

The Alpha Effect

Both species exhibit the alpha effect, making them super-nucleophiles compared to their pKa equivalents.

-

N-Substituted: The nucleophilic attack usually occurs at the Nitrogen (e.g., attacking ketones to form nitrones).

-

O-Substituted: The nucleophilic attack also occurs at the Nitrogen (e.g., attacking ketones to form oxime ethers).

Reactivity Profiles & Stability

The most critical distinction for a chemist is stability. N-substituted hydroxylamines are "soft" and prone to oxidation, whereas O-substituted variants are "hard" and stable.

Oxidation and Degradation

-

N-Substituted (

):-

Oxidation: Readily oxidized by air,

, or oxidants (e.g., -

Disproportionation: Can disproportionate into amines and nitro compounds under certain conditions.

-

Metal Chelation: The

motif is a bidentate ligand (hydroxamic acid-like) that binds metals (Fe, Zn, Cu), often inhibiting metalloenzymes.

-

-

O-Substituted (

):-

Stability: The N-O bond is protected. They do not oxidize to nitrones because there is no proton on oxygen to remove.

-

Acid Stability: Generally stable to mineral acids (unlike acetals).

-

Radical Chemistry: The C-O bond is stable, but the N-O bond can undergo homolysis at high temperatures (basis of Nitroxide Mediated Polymerization, though this usually requires N,N-disubstitution).

-

Diagram: Reactivity Divergence

Figure 1: Divergent reactivity pathways. N-substituted forms are oxidation-prone precursors to nitrones, while O-substituted forms are stable nucleophiles yielding oxime ethers.

Synthetic Strategies

Selective synthesis is challenging due to the multiple nucleophilic sites (N vs O).

Synthesis of N-Substituted Hydroxylamines

Direct alkylation of hydroxylamine often leads to over-alkylation. The preferred methods are Reductive :

-

Reduction of Nitro Compounds:

-

Reduction of Oximes:

-

Note: Requires careful pH control to avoid N-O bond cleavage to the amine.

-

Synthesis of O-Substituted Hydroxylamines (Alkoxyamines)

Direct O-alkylation requires blocking the nitrogen lone pair to prevent N-alkylation (which is kinetically favored).

-

N-Hydroxyphthalimide Route (The Gabriel-Type Synthesis):

-

Step 1: React N-hydroxyphthalimide with Alkyl Halide (

) and base. The N is protected by the imide. -

Step 2: Cleave the phthalimide (Hydrazinolysis or Methylamine) to release

.

-

-

Mitsunobu Reaction:

-

React N-hydroxyphthalimide + Alcohol (

) +

-

Diagram: Synthetic Decision Tree

Figure 2: Synthetic workflows. N-substituted are accessed via reduction; O-substituted via protected alkylation.

Pharmaceutical & Biological Implications

Toxicity & Metabolism (The Ames Test Factor)

-

N-Substituted (Toxicophore): The

group is often a "structural alert" in drug design.-

Mechanism:[1][2] Metabolic oxidation can generate nitrenium ions (

), which are potent electrophiles capable of alkylating DNA (mutagenicity). Many N-hydroxy compounds are Ames positive. -

Exception: Some N-hydroxyureas (e.g., Hydroxyurea) are used as cytostatics, but their mechanism relies on this radical reactivity (inhibiting ribonucleotide reductase).

-

-

O-Substituted (Pharmacophore): The

linkage is generally metabolically stable and non-mutagenic.-

Application: Used as linkers in antibody-drug conjugates (ADCs) or as stable oxime ether bioisosteres for ketones/aldehydes.

-

Bioisosterism

-

N,N,O-Trisubstituted Hydroxylamines: Recent research suggests that the

moiety can act as a bioisostere for tertiary amines or ethers. They exhibit lower lipophilicity (LogP) than the corresponding carbon analogs while maintaining solubility, potentially improving the metabolic stability profile by blocking oxidative N-dealkylation.

Experimental Protocol: Selective Synthesis of O-Benzylhydroxylamine

This protocol demonstrates the "Trustworthy" N-protection strategy to ensure exclusive O-alkylation.

Objective: Synthesize O-benzylhydroxylamine hydrochloride (

Reagents:

-

N-Hydroxyphthalimide (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Triethylamine (1.1 equiv)

-

DMF (Solvent)

-

Hydrazine monohydrate (excess)

Step-by-Step Methodology:

-

Coupling (O-Alkylation):

-

Dissolve N-hydroxyphthalimide (10 mmol) in DMF (20 mL).

-

Add Triethylamine (11 mmol) and stir for 10 min (Solution turns red/orange due to anion formation).

-

Add Benzyl Bromide (11 mmol) dropwise.

-

Stir at room temperature for 4–12 hours. (TLC check: disappearance of starting imide).

-

Pour into water. The product (N-benzyloxyphthalimide) usually precipitates as a white solid. Filter and wash with water.

-

-

Deprotection (Hydrazinolysis):

-

Suspend the N-benzyloxyphthalimide intermediate in Ethanol.

-

Add Hydrazine monohydrate (1.2 equiv).

-

Reflux for 1–2 hours. A white precipitate (phthalhydrazide) will form.

-

Cool to RT and filter off the phthalhydrazide solid.

-

Concentrate the filtrate (containing the free alkoxyamine).

-

-

Salt Formation:

-

Dissolve the residue in

or -

Add HCl (4M in dioxane) dropwise.

-

Collect the white precipitate (

) by filtration.

-

Validation:

-

1H NMR (

): Look for the benzylic -

Melting Point: Distinct from N-benzylhydroxylamine.

References

-

Chemical Properties of Methylhydroxylamines

-

pKa D

- Williams, R. "pKa Data Compiled.

-

N,N,O-Trisubstituted Hydroxylamines as Bioisosteres

- "The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters." ACS Medicinal Chemistry Letters, 2022.

- Grochowski, E., & Jurczak, J. "Synthesis of O-alkylhydroxylamines." Synthesis, 1976.

-

Mutagenicity of N-Hydroxy Compounds

-

"Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents."[4] ACS Omega, 2018.

-

Sources

Advanced Methodologies: Chiral O-Alkyl Hydroxylamines in Asymmetric Synthesis

Topic: Chiral O-alkyl hydroxylamines for asymmetric synthesis Format: In-depth Technical Guide / Whitepaper

Executive Summary

In the landscape of asymmetric synthesis, nitrogen-containing stereocenters remain a primary target for pharmaceutical development. While Ellman’s sulfinamides and SAMP/RAMP hydrazones are ubiquitous, chiral O-alkyl hydroxylamines (

This guide provides a technical deep-dive into the synthesis, mechanistic logic, and application of chiral O-alkyl hydroxylamines, specifically focusing on their role as chiral auxiliaries for the synthesis of

Part 1: Strategic Utility & Mechanistic Foundation

The N–O Bond as a Stereochemical Anchor

The utility of chiral O-alkyl hydroxylamines stems from the unique properties of the alkoxyamine moiety. Unlike imines, the corresponding chiral oxime ethers (

-

Alpha-Effect Nucleophilicity: The primary amino group in

is super-nucleophilic, allowing rapid condensation with ketones and aldehydes under mild conditions, often without acidic catalysts that might racemize sensitive substrates. -

Rigid Transition States: Upon coordination with Lewis acids (e.g.,

,

Comparison with Standard Auxiliaries

| Feature | Chiral O-Alkyl Hydroxylamines | Ellman Sulfinamides | SAMP/RAMP Hydrazones |

| Linkage | Ether ( | Sulfinyl ( | Hydrazine ( |

| Stability | High (Acid/Base stable) | Acid labile | Oxidatively labile |

| Cleavage | Reductive (Zn, | Acidic (HCl/MeOH) | Oxidative/Reductive |

| Atom Economy | Moderate (Auxiliary often recoverable) | High | Low (Auxiliary often destroyed) |

Part 2: Synthesis of Chiral O-Alkyl Hydroxylamines

Access to these reagents relies heavily on the Mitsunobu reaction , allowing the transfer of chirality from the "chiral pool" of alcohols (e.g., menthol, phenyl ethanol, carbohydrates) to the nitrogen center.

The Mitsunobu-Hydrazinolysis Protocol

This is the industry-standard workflow for generating high-purity chiral alkoxyamines.

Reaction Scheme:

-

Activation: A chiral alcohol (

) reacts with -

Displacement:

-Hydroxyphthalimide (NHPI) acts as the nucleophile, installing the N–O bond with inversion of configuration at the carbon center. -

Deprotection: Hydrazinolysis or methylamine treatment releases the free amine.

Caption: Figure 1. Modular synthesis of chiral O-alkyl hydroxylamines via the Mitsunobu protocol. Note the inversion of configuration at the chiral center during the N-O bond formation.

Part 3: Application I — Asymmetric Synthesis of Primary Amines

The most robust application of these reagents is the synthesis of

Workflow and Mechanism

-

Condensation:

+ Ketone -

Addition: Reaction with Organolithium (

) or Grignard (-

Critical Factor:[1] The addition is often promoted by Lewis acids (

). The Lewis acid coordinates to the oxime nitrogen (or oxygen), locking the conformation. The chiral auxiliary (

-

-

Cleavage: The resulting hydroxylamine (

) is reduced (cleaving the N–O bond) to yield the chiral amine (

Diagram: Stereoselective Addition Model

The following diagram illustrates the "Chelation Control" vs. "Dipole Model" often observed in these additions.

Caption: Figure 2. Mechanistic pathway for the diastereoselective nucleophilic addition to chiral oxime ethers.

Part 4: Application II — [3,3]-Sigmatropic Rearrangements[3][4]

Beyond simple additions, chiral O-alkyl hydroxylamines serve as precursors for Aza-Claisen type rearrangements. This is particularly valuable for constructing crowded quaternary carbon centers.

-

Method: An

-allyl-O-alkyl hydroxylamine (where the O-alkyl is chiral) is converted to an -

Rearrangement: Heating induces a [3,3]-sigmatropic shift.[2] The chirality of the O-alkyl tether transfers to the new C–C bond with high fidelity.

-

Outcome: Formation of

-unsaturated amides or amino acids with defined stereochemistry.

Part 5: Experimental Protocols

Protocol: Synthesis of O-((1R)-Menthyl)hydroxylamine

A standard reagent for diastereoselective amination.

Reagents:

-

(-)-Menthol (1.0 equiv)

-

Triphenylphosphine (

, 1.1 equiv) - -Hydroxyphthalimide (NHPI, 1.1 equiv)

-

Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

-

Hydrazine monohydrate (

)

Step-by-Step Procedure:

-

Mitsunobu Coupling:

-

Dissolve (-)-menthol (15.6 g, 100 mmol),

(28.8 g, 110 mmol), and NHPI (17.9 g, 110 mmol) in anhydrous THF (300 mL) under -

Cool to 0°C. Add DIAD (22.2 g, 110 mmol) dropwise over 30 minutes.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight.

-

Checkpoint: Monitor TLC for consumption of menthol.

-

Concentrate and purify by flash chromatography (Hexanes/EtOAc) to obtain

-menthyloxyphthalimide.

-

-

Hydrazinolysis:

-

Dissolve the phthalimide intermediate in

(200 mL) and MeOH (20 mL). -

Add hydrazine monohydrate (5 equiv) dropwise at RT. A white precipitate (phthalhydrazide) will form rapidly.

-

Stir for 2 hours. Filter off the white solid.

-

Wash the filtrate with 10%

, dry over -

Purification: Distillation or conversion to the HCl salt (using HCl/Dioxane) yields pure O-menthylhydroxylamine.

-

Protocol: Asymmetric Synthesis of -Chiral Amines

Substrate: Acetophenone (Model ketone)

-

Oxime Ether Formation:

-

Reflux Acetophenone (1.0 equiv) with O-menthylhydroxylamine (1.1 equiv) and Pyridine (1.1 equiv) in EtOH for 4 hours.

-

Workup: Evaporate solvent, dissolve in

, wash with water.[3] Dry and concentrate.

-

-

Nucleophilic Addition:

-

Dissolve the oxime ether in anhydrous Toluene under Argon. Cool to -78°C.

-

Add

(1.1 equiv) and stir for 15 mins. -

Add Organolithium reagent (e.g.,

, 1.2 equiv) slowly. -

Stir at -78°C for 2 hours, then warm to RT.

-

Quench with saturated

. Extract with EtOAc.

-

-

Reductive Cleavage:

-

Dissolve the crude hydroxylamine in THF.

-

Add

(4 equiv) and reflux for 3 hours. -

Fieser workup (Water/NaOH/Water).

-

Purify the resulting primary amine by column chromatography or crystallization.

-

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Mitsunobu | Steric hindrance of alcohol | Use ADDP/ |

| Poor Diastereoselectivity | Separate | |

| No Reaction in Addition | Strong chelation | Increase temperature to -40°C or switch solvent to |

| Incomplete Cleavage | Steric bulk around N–O | Use Zn dust in AcOH/Ultrasound or Raney Nickel hydrogenation (50 psi). |

References

-

Dieter, R. K., & Datar, R. (1993).[1] 1,2-Nucleophilic additions of organolithium reagents to chiral oxime ethers. Canadian Journal of Chemistry, 71(6), 814–823. Link

- Kolasa, T., & Miller, M. J. (1986). Synthesis of hydroxamic acids and their derivatives. Journal of Organic Chemistry, 55, 1711. (Foundational work on O-alkyl hydroxylamine synthesis).

- Barker, D., et al. (2011). Asymmetric synthesis using chiral oxime ethers. Tetrahedron Letters, 52(12), 1350-1353.

-

Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-catalyzed O-arylation of ethyl acetohydroximate... access to O-arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. Link

-

Hall, A., et al. (2006).[4] [3,3]-Sigmatropic rearrangements of N-alkoxyformate hydroxylamines. Synlett, 2006(19), 3435-3438. Link

Sources

Stability of O-substituted hydroxylamines in air and moisture

An In-Depth Technical Guide to the Stability of O-Substituted Hydroxylamines in Air and Moisture

Executive Summary

O-substituted hydroxylamines (e.g., O-benzylhydroxylamine, O-methylhydroxylamine) are indispensable reagents in modern chemical biology, pharmaceutical synthesis, and materials science. They are the cornerstone of oxime ligation—a highly reliable bioconjugation technique used in the development of PROTAC linkers, antibody-drug conjugates (ADCs), and peptide modifications.

However, a pervasive point of failure in these workflows is the mismanagement of the reagent’s stability. While oxime conjugates themselves are highly stable at neutral pH, the unreacted O-substituted hydroxylamine precursors are highly sensitive to environmental factors. This whitepaper deconstructs the mechanistic degradation pathways of these reagents in the presence of air and moisture, provides quantitative stability data, and outlines self-validating experimental protocols to ensure absolute reproducibility in your synthetic workflows.

Mechanistic Pathways of Degradation: Causality and Chemistry

To engineer a robust synthetic process, one must first understand the causality of reagent degradation. The stability of O-substituted hydroxylamines is entirely dictated by the protonation state of the nitrogen atom.

Oxidative Degradation (Air Exposure)

In its free base form, the nitrogen atom of an O-alkylhydroxylamine possesses a highly nucleophilic, sterically accessible lone pair. When exposed to atmospheric oxygen, this lone pair is highly susceptible to autoxidation. The oxidation pathway typically leads to the formation of nitrones or results in the oxidative cleavage of the N-O bond, generating volatile and reactive byproducts that can poison downstream catalytic processes or induce unwanted side reactions[1].

Hydrolytic Solvolysis (Moisture and Aqueous Media)

While O-substituted hydroxylamines are generally more stable than free hydroxylamine, their free base forms are not stable in aqueous solutions for prolonged periods. In the presence of moisture—particularly at extreme pH levels—the free base undergoes slow solvolysis. Aqueous solutions of O-benzylhydroxylamine free base, for instance, are strictly not recommended for storage beyond 24 hours due to hydrolytic degradation[2][3].

The Stabilization Strategy: Salt Formation

To arrest both oxidative and hydrolytic degradation, the free base must be converted into a stable salt (typically a hydrochloride or trifluoroacetate salt). Protonation of the amine ties up the lone pair, drastically reducing its nucleophilicity and rendering the molecule virtually inert to atmospheric oxygen and ambient moisture[2].

Mechanisms of O-alkylhydroxylamine degradation and stabilization via salt formation.

Quantitative Stability Profiling

Data-driven formulation is critical for drug development. Table 1 summarizes the stability of O-benzylhydroxylamine across different states and environmental conditions. This data underscores why "Cold Chain" management and salt formulation are non-negotiable.

Table 1: Comparative Stability Profile of O-Benzylhydroxylamine

| Chemical Form | Storage Environment | Atmosphere | Estimated Stability / Shelf-Life |

| HCl Salt (Solid) | -20°C (Desiccated) | Inert Gas (Ar/N₂) | ≥ 4 Years (Optimal)[3] |

| HCl Salt (Solid) | 25°C (Ambient) | Air | > 6 Months (Hygroscopic, but chemically intact) |

| Free Base (Neat Liquid) | 2–8°C | Air | Days to Weeks (High risk of oxidation) |

| Free Base (Aqueous) | 25°C (pH 7.2 Buffer) | Air | < 24 Hours (Rapid solvolysis)[2][3] |

Self-Validating Experimental Protocols

As an application scientist, I mandate that every protocol must be a self-validating system. You must be able to prove the integrity of your reagents before committing them to high-value substrates.

Protocol 1: Accelerated Stability Testing via RP-HPLC

Purpose: To verify the integrity of stored O-substituted hydroxylamine salts prior to use in critical bioconjugation steps.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the O-benzylhydroxylamine HCl salt in 1.0 mL of anhydrous, HPLC-grade acetonitrile (ACN).

-

Internal Standard Addition: Add 10 µL of a known concentration of toluene (internal standard) to the vial. Causality: The internal standard ensures that any decrease in the analyte peak area is due to degradation, not injection volume errors.

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water (Maintains protonation during the run).

-

Mobile Phase B: 0.1% TFA in ACN.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

-

Validation Logic: Analyze the chromatogram. A pure HCl salt will present as a single sharp peak. The appearance of early-eluting broad peaks indicates hydrolytic cleavage, while late-eluting peaks often signify oxidative dimerization or nitrone formation. If purity is <95%, discard or recrystallize the batch.

Protocol 2: Moisture-Resistant In Situ Oxime Ligation

Purpose: To perform oxime ligations without exposing the unstable free base to aqueous degradation.

Step-by-Step Methodology:

-

Solvent Purging: Purge your reaction solvent (e.g., anhydrous DMSO or DMF) with Argon for 15 minutes to displace dissolved oxygen[3].

-

Substrate Solubilization: Dissolve your carbonyl-containing substrate (aldehyde/ketone) in the purged solvent.

-

Reagent Addition: Add 1.2 to 1.5 equivalents of the stable O-alkylhydroxylamine HCl salt directly to the reaction mixture. Do not pre-dissolve the salt in an aqueous buffer.

-

In Situ Generation: Add 1.5 equivalents of a mild, non-nucleophilic base (e.g., pyridine or sodium acetate).

-

Causality: The base deprotonates the HCl salt in situ, generating the transient free base. Because the carbonyl substrate is already present in high concentration, the free base immediately attacks the carbonyl, forming the stable oxime conjugate before oxidation or hydrolysis can occur.

-

-

Validation Logic: Monitor the reaction via LC-MS. The complete disappearance of the carbonyl mass and the appearance of the oxime mass (M + Reagent - H₂O) validates the success of the in situ trapping mechanism.

Workflow for in situ generation of free base to prevent degradation during oxime ligation.

Formulation and "Cold Chain" Storage Strategies

To maximize the operational lifespan of O-substituted hydroxylamines in your laboratory, adhere to the following storage directives:

-

Maintain the Salt Form: Never store these compounds as free bases. If you must synthesize the free base for a specific application, use it immediately.

-

Desiccation is Mandatory: While the HCl salt protects against oxidation, it is highly hygroscopic. Moisture ingress will turn the crystalline solid into a sticky gum, accelerating localized hydrolysis. Store the primary container inside a secondary desiccator cabinet.

-

Temperature Control: Long-term storage must be maintained at -20°C[3]. For active daily use, aliquots can be kept at 2–8°C, provided they are allowed to reach room temperature in a desiccator before opening to prevent condensation.

-

Inert Atmospheres: Always backfill the storage vial with Argon or Nitrogen after use. Oxygen is a secondary threat to the salt form, but displacing ambient air also displaces ambient humidity.

References

-

Bandyopadhyay, A., et al. "Boronic acids facilitate rapid oxime condensations at neutral pH." Chemical Science (RSC Publishing), 2015. Available at:[Link]

-

MDPI. "Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources." Molecules, 2022. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Oxime Ethers via O-Substituted Hydroxylamines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

Oxime ethers are highly stable, biologically relevant structural motifs frequently utilized in drug development, agricultural chemistry, and analytical derivatization[1]. While traditional synthesis often relies on the direct alkylation of pre-formed oximes, that approach is frequently plagued by competing N-alkylation, which generates undesirable nitrone byproducts[2].

To achieve strict regiocontrol and high yields, the direct condensation of a carbonyl compound (aldehyde or ketone) with an O-substituted hydroxylamine hydrochloride is the preferred methodology[3]. This application note provides a self-validating, field-proven protocol for this condensation reaction, detailing the mechanistic causality behind reagent selection, solvent optimization, and reaction conditions.

Mechanistic Rationale & Causality (E-E-A-T)

As synthetic scientists, we must design protocols that operate in harmony with intrinsic chemical kinetics. The synthesis of oxime ethers via condensation is a two-step process: nucleophilic addition followed by dehydration. Understanding the causality of the reaction conditions is critical for optimization.

The Role of pH and Sodium Acetate (NaOAc)

O-alkyl hydroxylamines are typically supplied as bench-stable hydrochloride salts to prevent spontaneous oxidation and degradation. To render the amine nucleophilic, it must be deprotonated in situ. We utilize Sodium Acetate (NaOAc) rather than stronger bases (like NaOH or KOH) for a specific mechanistic reason: Buffering Capacity . NaOAc establishes a mildly acidic buffering environment (pH ~4.5–5.5). This specific pH window is the kinetic "sweet spot"[4]:

-

If too acidic (pH < 3): The hydroxylamine nitrogen remains fully protonated (

) and is rendered non-nucleophilic. -

If too basic (pH > 7): The carbonyl oxygen is not sufficiently protonated, drastically reducing its electrophilicity, which stalls the initial nucleophilic attack.

Solvent Causality: The Biphasic Dilemma

Carbonyl substrates (especially in drug discovery, such as steroidal scaffolds) are highly lipophilic, whereas the NaOAc and hydroxylamine hydrochloride reagents are highly polar inorganic salts. A pure organic solvent will fail to dissolve the salts, and pure water will precipitate the substrate. Therefore, an aqueous ethanol system (EtOH/H₂O, 10:1) is employed[3]. The ethanol solvates the organic framework, while the 10% water fraction ensures the complete dissolution of the salts, creating a homogeneous microenvironment that accelerates the reaction kinetics.

Mechanistic pathway of oxime ether synthesis highlighting the pH-dependent addition and thermal dehydration.

Quantitative Data: Reaction Condition Optimization

To validate the superiority of the condensation method over direct alkylation, consider the empirical data summarized below. The condensation method eliminates nitrone formation and provides superior yields for complex scaffolds[2],[4].

| Synthesis Method | Reagents | Solvent System | Temp | Avg. Yield | Major Side Products |

| Direct Alkylation | Oxime, Alkyl Halide, KOH | DMSO or DMF | RT to 60 °C | 65–80% | Nitrones (N-alkylation)[2] |

| Direct Alkylation | Oxime, Alkyl Halide, Ag₂O | Alkyl Halide | Reflux | 85–90% | Heavy metal waste[2] |

| Condensation (Current) | Carbonyl, Alkoxyamine HCl, NaOAc | EtOH / H₂O (10:1) | 95 °C | 90–98% | None (High Regioselectivity)[3] |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The molar equivalents are specifically calibrated to drive the equilibrium toward the product while accounting for the volatility or degradation of excess alkoxyamine during extended reflux.

Materials & Reagents

-

Substrate: Target Aldehyde or Ketone (1.0 equiv, e.g., 0.23 mmol)

-

Reagent: O-Alkyl hydroxylamine hydrochloride (2.5 equiv, 0.58 mmol)

-

Base: Sodium Acetate (NaOAc), anhydrous (4.5 equiv, 1.05 mmol)

-

Solvent: Ethanol / Deionized Water (10:1 v/v, 20 mL)

Workflow Execution

-

Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (0.23 mmol) in 18 mL of absolute ethanol.

-

Salt Addition: Add the O-alkyl hydroxylamine hydrochloride (0.58 mmol) and NaOAc (1.05 mmol) to the flask. Add 2 mL of deionized water to ensure the complete dissolution of the inorganic salts[4].

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95 °C using an oil bath or heating block. The thermal energy is critical to overcome the activation barrier for the dehydration of the hemiaminal intermediate[3].

-

Self-Validating Monitoring: Monitor the reaction progress periodically via Thin Layer Chromatography (TLC) or LC-MS.

-

Insight: If conversion stalls after 24 hours (common for sterically hindered ketones), add an additional 1.0 equiv of O-alkyl hydroxylamine hydrochloride and 2.0 equiv of NaOAc, and continue refluxing for another 24 hours[3].

-

-

Quenching & Workup: Once complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure via rotary evaporation. Dilute the remaining aqueous slurry with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with deionized water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil/solid via silica gel flash column chromatography (typically using a Hexane/EtOAc gradient) to yield the pure oxime ether[5].

Experimental workflow for the synthesis, isolation, and purification of oxime ethers.

Troubleshooting & Stereochemical Considerations

E/Z Isomerism: The condensation of unsymmetrical ketones or aldehydes with O-substituted hydroxylamines inherently produces a mixture of E and Z geometric isomers[5].

-

Diagnostic Action: The E/Z ratio can be determined via ¹H-NMR, as the proton adjacent to the oxime ether linkage typically exhibits a distinct chemical shift difference between the two isomers.

-

Resolution: If a single stereoisomer is required for downstream biological assays or asymmetric catalysis, the isomers can often be separated via careful flash chromatography or selective recrystallization (e.g., from water or EtOAc)[5].

Incomplete Conversion: If the starting material persists despite extended reflux, the issue is likely steric hindrance or an improper pH microenvironment. Verify that the NaOAc was not degraded and that the 10:1 EtOH/H₂O ratio was strictly maintained to prevent salt precipitation.

References

-

Title: Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Ethers Source: bioRxiv URL: [Link]

-

Title: Silver Oxide-Mediated Oxime Ether Synthesis Source: Scholars Research Library URL: [Link]

-

Title: Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine Source: ResearchGate URL: [Link]

-

Title: Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of (S)-1-Pyridin-3-yl-Ethylamine Bis Hydrochloride Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Asymmetric Synthesis Using O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

This Application Note is designed for researchers and process chemists focusing on asymmetric synthesis. It details the use of (S)- or (R)-O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine as a chiral auxiliary for the synthesis of enantiomerically pure amines and

Executive Summary

The synthesis of chiral amines remains a cornerstone of pharmaceutical development. While Ellman’s sulfinamides are widely employed, oxime ether-based auxiliaries offer distinct advantages, particularly for radical-mediated additions and reactions requiring robust stability against harsh nucleophiles.

This guide focuses on O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine , a robust chiral auxiliary. Unlike its unsubstituted phenyl analog, the p-methoxy derivative offers enhanced electronic tunability and crystallinity, often resulting in superior diastereomeric ratios (dr) and milder cleavage conditions.

Key Advantages[1]

-

Radical Compatibility: Excellent acceptor for intermolecular radical additions (unlike sulfinimines).

-

Rigid Conformation: The p-methoxy-substituted chiral center provides strong facial bias in C=N additions.

-

Versatile Cleavage: The N–O bond can be cleaved reductively (H₂/Pd, Mo(CO)₆) to yield primary amines without racemization.

Mechanism of Action

The auxiliary functions by converting a prochiral ketone or aldehyde into a chiral oxime ether . The stereocontrol arises from the restricted rotation of the N–O bond and the steric bulk of the chiral 1-(4-methoxyphenyl)ethyl group.

Stereochemical Model[2]

-

Oxime Geometry: Condensation typically favors the (E)-isomer for aldehydes and the less sterically hindered isomer for ketones.

-

Facial Bias: The chiral auxiliary blocks one face of the C=N bond. In radical additions, the incoming radical attacks from the face anti to the bulky aryl group of the auxiliary, governed by a "dipole-controlled" or "steric-controlled" transition state.

Workflow Visualization

Figure 1: Strategic workflow for converting chiral alcohols to chiral amines via the oxime ether auxiliary.[1]

Experimental Protocols

Protocol A: Synthesis of the Chiral Auxiliary

Rationale: Commercial availability is limited. In-house synthesis from the chiral alcohol ensures high optical purity.

Materials:

-

(S)-1-(4-Methoxyphenyl)ethanol (>99% ee)[2]

- -Hydroxyphthalimide

-

Triphenylphosphine (

) -

Diisopropyl azodicarboxylate (DIAD)

-

Hydrazine hydrate[3]

Step-by-Step:

-

Mitsunobu Coupling:

-

Dissolve (S)-1-(4-Methoxyphenyl)ethanol (1.0 eq),

-hydroxyphthalimide (1.1 eq), and -

Cool to 0°C. Add DIAD (1.1 eq) dropwise.

-

Stir at 0°C for 1 h, then warm to RT overnight.

-

Note: This step proceeds with inversion of configuration . The (S)-alcohol yields the (R)-phthalimide intermediate.

-

Purification: Concentrate and purify via silica gel chromatography (Hex/EtOAc).[4]

-

-

Hydrazinolysis:

-

Dissolve the phthalimide intermediate in MeOH/CH₂Cl₂ (10:1).

-

Add Hydrazine hydrate (3.0 eq). Stir at RT for 2–4 h (white precipitate of phthalhydrazide will form).

-

Workup: Partition between Et₂O and saturated NaHCO₃. Dry organic layer (

) and concentrate.[4][6] -

Result: (R)-O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine (Oil or low-melting solid). Store at -20°C.

-

Protocol B: Formation of Chiral Oxime Ethers

Step-by-Step:

-

Dissolve the aldehyde/ketone substrate (1.0 eq) in Ethanol or Pyridine (0.5 M).

-

Add the Chiral Auxiliary (1.05 eq).

-

Stir at RT (for aldehydes) or Reflux (for hindered ketones) for 2–12 h.

-

Concentrate and purify via silica chromatography.

-

Critical Step: Separate

isomers if possible, although radical additions often converge to the same major diastereomer or proceed via the

Protocol C: Diastereoselective Radical Addition

This is the "killer application" for this auxiliary, allowing the synthesis of

Reagents:

-

Alkyl Iodide (R-I) as the radical precursor.

-

Triethylborane (

) as the radical initiator. -

Lewis Acid:

(Enhances reactivity and diastereoselectivity).

Procedure:

-

Dissolve the Chiral Oxime Ether (1.0 eq) and Alkyl Iodide (3.0 eq) in dry

(0.1 M) under Argon. -

Cool to -78°C.

-

Add

(2.0 eq) dropwise. -

Add

(1.0 M in hexane, 3.0 eq) followed by a small amount of air (O₂ is the actual initiator with borane). -

Quench: Add dilute HCl or saturated

. Extract with -

Analysis: Determine diastereomeric ratio (dr) by HPLC or ¹H NMR.

Protocol D: N–O Bond Cleavage (Auxiliary Removal)

To release the free chiral amine.

Method 1: Molybdenum Hexacarbonyl (Mildest)

-

Dissolve the addition product in Acetonitrile/Water (15:1).

-

Add

(1.2 eq). -

Heat to reflux for 2–4 h.

-

Workup: Filter through Celite. The filtrate contains the free amine.

Method 2: Hydrogenolysis (Standard)

-

Dissolve substrate in MeOH or AcOH.

-

Add Pd/C (10 wt%) or Raney Ni.

-

Stir under

(1–5 atm) until conversion is complete. -

Note: This cleaves the N–O bond. The auxiliary byproduct (1-(4-methoxyphenyl)ethyl alcohol) can sometimes be recovered, but often the focus is on the amine yield.

Data Summary & Troubleshooting

| Parameter | Recommendation | Impact |

| Solvent (Addition) | Non-coordinating solvents maximize Lewis Acid coordination. | |

| Temperature | -78°C | Essential for high diastereoselectivity (dr > 95:5). |

| Lewis Acid | Chelates the oxime oxygen, locking conformation. | |

| Stoichiometry | Excess R-I (3-5 eq) | Radicals are short-lived; excess precursor ensures conversion. |

Troubleshooting:

-

Low Yield in Radical Addition: Ensure the reaction is strictly anhydrous before adding

. If initiation fails, add a second portion of -

Poor dr: Switch from

to a bulkier Lewis acid like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) to enhance steric differentiation.

References

-

Miyabe, H., et al. "Synthesis of Chiral Oxime Ethers Based on Regio- and Enantioselective Allylic Substitution."[8] ChemInform, vol. 33, no. 18, 2002.

-

Naito, T., et al. "Radical Addition to Oxime Ethers for Asymmetric Synthesis of

-Amino Acid Derivatives."[8] Heterocycles, vol. 54, no.[4][9] 2, 2001. -

Friestad, G. K. "Chiral N-Acylhydrazones: Versatile Electrophiles for Asymmetric Synthesis." European Journal of Organic Chemistry, 2005. (Contextual reference for C=N additions).

-

Kolasa, T. "Synthesis of hydroxamic acids and their derivatives." Chemical Reviews, 1990. (Foundational chemistry of hydroxylamines).

Sources

- 1. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 3. CN103012170A - Preparation method of 4-methoxyphenethylamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. guidechem.com [guidechem.com]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Application Note: Synthesis of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine via Mitsunobu-Hydrazinolysis

Strategic Context & Mechanistic Rationale

O-alkylhydroxylamines are highly valuable building blocks in modern drug discovery. They are frequently utilized as bioorthogonal handles for oxime ligations and serve as core pharmacophores in mechanism-based inhibitors, notably those targeting Indoleamine 2,3-Dioxygenase-1 (IDO1)[1].

Why not direct oxime formation?

A common misconception in alkoxyamine synthesis is that one can simply condense a ketone with hydroxylamine to form an oxime, followed by reduction. However, oxime reduction yields an N-alkylhydroxylamine (

To circumvent these issues, the definitive, high-yielding route relies on the Mitsunobu reaction of a secondary alcohol with N-hydroxyphthalimide (NHPI)[2]. NHPI acts as an oxygen-selective nucleophile because its nitrogen atom is sterically and electronically masked by the phthalimide ring. Subsequent hydrazinolysis (Gabriel-type deprotection) cleanly unmasks the primary amine to yield the target alkoxyamine[1].

Synthetic Workflow Pathway

Figure 1: Three-step synthetic workflow for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine.

Quantitative Reagent Summary

The following table summarizes the stoichiometric requirements for a standard multi-gram scaleup of this workflow.

| Step | Reagent | MW ( g/mol ) | Eq. | Amount | Experimental Role |

| 1 | 4-Methoxyacetophenone | 150.18 | 1.0 | 1.50 g (10.0 mmol) | Starting Material |

| 1 | Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 454 mg (12.0 mmol) | Hydride Reducing Agent |

| 1 | Methanol (MeOH) | 32.04 | - | 20 mL | Protic Solvent |

| 2 | 1-(4-Methoxyphenyl)ethanol | 152.19 | 1.0 | 1.22 g (8.0 mmol) | Intermediate 1 |

| 2 | N-Hydroxyphthalimide (NHPI) | 163.13 | 1.2 | 1.57 g (9.6 mmol) | O-Nucleophile |

| 2 | Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 2.52 g (9.6 mmol) | Activating Agent |

| 2 | Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.2 | 1.89 mL (9.6 mmol) | Coupling Reagent |

| 2 | Tetrahydrofuran (THF, Anhydrous) | 72.11 | - | 25 mL | Aprotic Solvent |

| 3 | Phthalimide Intermediate | 297.31 | 1.0 | 1.49 g (5.0 mmol) | Intermediate 2 |

| 3 | Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 3.0 | 0.73 mL (15.0 mmol) | Deprotecting Agent |

| 3 | DCM / MeOH (4:1 v/v) | - | - | 20 mL | Solvent Matrix |

Step-by-Step Experimental Protocols

Step 1: Carbonyl Reduction to 1-(4-Methoxyphenyl)ethanol

Causality Insight: Methanol is selected as the solvent because protic media significantly accelerate borohydride reductions. The solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and subsequently stabilizes the developing alkoxide intermediate.

-

Preparation: Dissolve 4-methoxyacetophenone (1.50 g, 10.0 mmol) in 20 mL of MeOH in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0 °C using an ice-water bath. Add NaBH₄ (454 mg, 12.0 mmol) portionwise over 5 minutes to control the evolution of hydrogen gas.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint:

-

TLC (Hexanes/EtOAc 4:1): The UV-active ketone spot (

~0.50) should be completely replaced by a more polar alcohol spot ( -

Yield: ~1.45 g (95%) of a colorless oil.

-

Step 2: Mitsunobu C-O Bond Formation

Causality Insight: The Mitsunobu reaction requires strict anhydrous conditions to prevent the premature hydrolysis of the PPh₃-DIAD betaine complex. DIAD must be added dropwise at 0 °C because betaine formation is highly exothermic; thermal spikes can cause the betaine to decompose before it can successfully activate the secondary alcohol.

-

Preparation: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)ethanol (1.22 g, 8.0 mmol), NHPI (1.57 g, 9.6 mmol), and PPh₃ (2.52 g, 9.6 mmol) in 25 mL of anhydrous THF.

-

Addition: Cool the mixture to 0 °C. Add DIAD (1.89 mL, 9.6 mmol) dropwise via syringe over 15 minutes. The solution will turn a deep yellow/orange color as the betaine forms.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Purification: Concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (gradient elution: Hexanes/EtOAc 8:2 to 6:4) to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

-

Validation Checkpoint:

-

¹H NMR (CDCl₃): Look for the diagnostic shift of the methine proton. In the starting alcohol, the

appears around 4.8 ppm. In the phthalimide product, the deshielding effect of the N-O bond shifts this methine quartet downfield to ~5.4 ppm. -

Yield: ~1.90 g (80%) of N-(1-(4-methoxyphenyl)ethoxy)phthalimide as a white solid.

-

Step 3: Phthalimide Cleavage (Hydrazinolysis)

Causality Insight: A mixed solvent system of DCM/MeOH (4:1) is utilized here. The DCM ensures the bulky phthalimide intermediate remains fully dissolved, while the MeOH accelerates the nucleophilic attack of hydrazine. Crucially, the reaction byproduct (phthalhydrazide) is highly insoluble in DCM, allowing it to precipitate out cleanly for rapid removal via filtration.

-

Preparation: Dissolve the phthalimide intermediate (1.49 g, 5.0 mmol) in 20 mL of DCM/MeOH (4:1 v/v).

-

Addition: Add hydrazine hydrate (0.73 mL, 15.0 mmol) in a single portion.

-

Reaction: Stir the mixture at room temperature for 3 hours. A voluminous white precipitate (phthalhydrazide) will form as the reaction progresses.

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the solid byproduct. Wash the filter cake with cold DCM (2 × 10 mL).

-

Isolation: Concentrate the filtrate in vacuo. Re-dissolve the resulting residue in 15 mL of DCM; if additional white precipitate forms, filter again. Concentrate the clear filtrate to yield the final product.

-

Validation Checkpoint:

-

¹H NMR (CDCl₃): The methine proton will shift back upfield to ~4.7 ppm. A broad singlet integrating to 2H should appear around 5.3 ppm, corresponding to the free

protons. -

Yield: ~710 mg (85%) of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine as a pale yellow oil. (Note: For long-term storage, it is highly recommended to convert the free base to its hydrochloride salt by treating the oil with 1.0 eq of 4M HCl in dioxane, followed by precipitation with diethyl ether).

-

References

-

Malachowski WP, Winters M, DuHadaway JB, Lewis-Ballester A, Badir S, Wai J, Rahman M, Sheikh E, LaLonde JM, Yeh SR, Prendergast GC, Muller AJ. "O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1." European Journal of Medicinal Chemistry. 2016. 1

-

Grochowski E, Jurczak J. "A New Synthesis of O-Alkylhydroxylamines." Synthesis. 1976.2

Sources

Precision Engineering of Polymer Architectures: A Guide to O-Alkoxyamines in NMP

Topic: Application of O-alkoxyamines in radical polymerization (NMP) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Unimolecular Advantage

Nitroxide-Mediated Polymerization (NMP) has evolved from a niche mechanistic curiosity into a robust tool for synthesizing well-defined macromolecular architectures. While early NMP relied on bimolecular systems (mixing a conventional radical initiator like BPO with a stable nitroxide like TEMPO), modern applications prioritize O-alkoxyamines —unimolecular initiators that contain both the initiating radical and the controlling nitroxide in a single molecule.

For researchers in drug delivery and materials science, O-alkoxyamines offer a distinct advantage: stoichiometric control . By guaranteeing a 1:1 ratio of initiating radical to controlling agent from the very first kinetic event, these regulators minimize the "initiation bias" and broad dispersities often seen in bimolecular systems.

Mechanistic Principles & The Persistent Radical Effect

The efficacy of O-alkoxyamines relies on the Persistent Radical Effect (PRE) .[1] Upon heating, the C-O bond of the alkoxyamine undergoes homolysis, releasing a transient propagating radical (

-

Activation (

): The alkoxyamine splits. -

Deactivation (

): The stable -

The Result: The concentration of active radicals is kept extremely low (

M), suppressing irreversible bimolecular termination (

Visualization: The NMP Equilibrium

Figure 1: The reversible activation-deactivation equilibrium central to O-alkoxyamine mediated polymerization.

Selection Guide: Choosing the Right Regulator

Not all alkoxyamines are universal. The stability of the nitroxide moiety dictates which monomers can be controlled.

| Feature | TEMPO-based | SG1-based (e.g., BlocBuilder) | TIPNO-based |

| Structure | 2,2,6,6-tetramethylpiperidinyl | Diethyl phosphonate functionalized | tert-butyl isopropyl phenyl |

| Primary Monomers | Styrenics | Acrylates, Methacrylates, Styrenics, Acrylamides | Acrylates, Styrenics, Dienes |

| Activation Temp | High (125–135°C) | Moderate (90–120°C) | Moderate (110–125°C) |

| Limitations | Poor control of acrylates; slow kinetics. | Methacrylates require ~5% styrene comonomer to prevent disproportionation. | Complex synthesis compared to commercial SG1. |

| Best Application | High-temp PS synthesis; basic research.[3] | Block copolymers (e.g., PnBA-b-PS); Functional materials. | Versatile laboratory synthesis. |

Experimental Protocols

Protocol A: Synthesis of Poly(n-butyl acrylate) using BlocBuilder MA

Objective: Synthesize a well-defined homopolymer (

-

Monomer: n-Butyl Acrylate (nBA) - Must be filtered through basic alumina to remove inhibitor.

-

Solvent: Anisole (optional, for viscosity control) or Bulk.

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target

(Degree of Polymerization) =-

To target 15,000 g/mol : MW of nBA is 128.17 g/mol .

. -

Mix 10 g (78 mmol) of nBA with 0.25 g (0.66 mmol) of BlocBuilder MA.

-

-

Free Nitroxide Addition (Critical): Add 5-10 mol% (relative to initiator) of free SG1 nitroxide.

-

Why? Acrylates propagate rapidly. The "flash" of initial radicals can lead to immediate termination. Extra free nitroxide pushes the equilibrium toward the dormant state immediately, ensuring narrow dispersity (Đ).

-

-

Degassing (The Oxygen Trap): Oxygen is a radical scavenger that will kill the chain end.

-

Place mixture in a Schlenk flask.

-

Perform 3 cycles of Freeze-Pump-Thaw (see diagram below).

-

Backfill with high-purity Nitrogen or Argon.

-

-

Polymerization:

-

Immerse flask in a pre-heated oil bath at 115°C .

-

Stir magnetically at 300 RPM.

-

Time: Reaction typically reaches 60-70% conversion in 2-4 hours. Do not push to >90% conversion to preserve chain-end fidelity.

-

-

Quenching & Purification:

-

Remove from heat and immerse in liquid nitrogen or ice water (stops polymerization immediately).

-

Dilute with minimal THF.

-

Precipitate into cold Methanol/Water (80:20 v/v).

-

Dry under vacuum at 40°C.

-

Workflow Visualization: Freeze-Pump-Thaw

Figure 2: The Freeze-Pump-Thaw cycle is non-negotiable for NMP to prevent oxygen inhibition.

Protocol B: Chain Extension (Block Copolymer Synthesis)

Objective: Create an amphiphilic block copolymer (PnBA-b-PS) for drug delivery micelles. Starting Material: PnBA-SG1 macroinitiator (from Protocol A).

-

Preparation:

-

Dissolve Purified PnBA-SG1 (1.0 eq) in Styrene monomer (500 eq).

-

Note: No additional free nitroxide is usually required here, as the "flash" effect is less pronounced with macroinitiators.

-

-

Degassing:

-

Perform 3 cycles of Freeze-Pump-Thaw.

-

-

Reaction:

-

Heat to 110°C . Styrene polymerizes slower than acrylates; reaction time may be 6-12 hours.

-

-

Validation (Self-Check):

-

GPC Analysis: The molecular weight peak must shift entirely to the left (higher MW).

-

Warning Sign: If a bimodal peak appears (one peak at original PnBA MW, one higher), initiation efficiency was low. This often indicates dead chains in Protocol A caused by pushing conversion too high (>90%).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Induction Period | Excess Oxygen | Improve degassing; check inert gas purity. |

| Broad Dispersity (Đ > 1.5) | Poor initiation or "Flash" polymerization | Add free nitroxide (SG1/TEMPO) at |

| Reaction Stalls | "Dead" chains or Vitrification | If conversion < 50%, temp may be too low. If high conversion, viscosity may be limiting diffusion (Glass Effect). Add solvent (Anisole). |

| Color | Nitroxide chromophores | Polymers may appear pale yellow/orange. This is normal. Can be removed via precipitation or dialysis. |

References

-

Solomon, D. H., Rizzardo, E., & Cacioli, P. (1986). Polymerization process and polymers produced thereby.[1][2][4][6][7][8][9][10][][12] U.S. Patent No. 4,581,429. Link

-

Hawker, C. J. (1994). "Molecular Weight Control by a 'Living' Free-Radical Polymerization Process." Journal of the American Chemical Society, 116(24), 11185–11186. Link

-